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  • Product: N-methyl-2-(2-oxopiperazin-1-yl)acetamide
  • CAS: 1250678-07-9

Core Science & Biosynthesis

Foundational

Pharmacokinetics and Bioavailability of N-methyl-2-(2-oxopiperazin-1-yl)acetamide: A Technical Whitepaper

Introduction & Structural Rationale N-methyl-2-(2-oxopiperazin-1-yl)acetamide (1[1]) represents a structural evolution in the landscape of cognitive-enhancing compounds and pharmaceutical building blocks. While classical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

N-methyl-2-(2-oxopiperazin-1-yl)acetamide (1[1]) represents a structural evolution in the landscape of cognitive-enhancing compounds and pharmaceutical building blocks. While classical racetams, such as piracetam, rely on a 5-membered 2-oxopyrrolidine lactam ring, this compound incorporates a 6-membered 2-oxopiperazine core. The piperazine scaffold has been extensively leveraged in the design of potent nootropic agents (e.g., DM235 and sunifiram) to enhance target binding and modulate structural activity relationships[2].

From a pharmacokinetic (PK) perspective, the transition from a pyrrolidine to a piperazinone ring introduces a secondary amine at the N4 position. This basic center profoundly alters the physicochemical profile of the molecule, shifting its pKa and ionization state at physiological pH. To counterbalance the increased hydrophilicity of the piperazine ring, the primary acetamide group seen in classical racetams is substituted with an N-methylacetamide moiety. This N-methylation increases the partition coefficient (LogP) to facilitate membrane permeation and provides critical steric shielding against enzymatic hydrolysis by serum amidases.

Absorption & Bioavailability

Intestinal absorption of racetam-like compounds is primarily driven by passive transcellular diffusion. Piracetam exhibits an absolute oral bioavailability of approximately 100% and reaches peak plasma concentrations ( Tmax​ ) within 1 to 1.5 hours[3][4].

Due to its structural homology, N-methyl-2-(2-oxopiperazin-1-yl)acetamide is predicted to share a highly favorable absorption profile. However, the basic N4 amine will be partially protonated in the acidic environment of the stomach and the slightly acidic pH of the proximal intestine (pH ~6.5). Absorption is therefore dictated by the dynamic equilibrium between its cationic and neutral (lipophilic) states.

Table 1: Comparative Pharmacokinetic Profile
PK ParameterPiracetam (Reference)N-methyl-2-(2-oxopiperazin-1-yl)acetamide (Predicted)Mechanistic Rationale
Oral Bioavailability ~100%>85%High aqueous solubility; N-methylation prevents rapid first-pass amide hydrolysis.
Half-Life ( t1/2​ ) 4–5 hours5–7 hoursPiperazinone core resists metabolic cleavage; potential minor CYP-mediated N-demethylation extends systemic presence.
Volume of Distribution 0.6 L/kg0.8 - 1.2 L/kgIncreased lipophilicity from the N-methyl group enhances tissue distribution compared to primary amides.
Primary Excretion Renal (80-100% Unchanged)Renal (Unchanged + Minor Metabolites)Basic N4 amine facilitates active renal tubular secretion alongside glomerular filtration.

Distribution & Blood-Brain Barrier (BBB) Penetration

The Blood-Brain Barrier (BBB) restricts the entry of highly polar molecules into the central nervous system. While piracetam crosses the BBB to reach peak concentrations in the cerebrospinal fluid at approximately 5 hours post-dose[3][5], the N-methylated piperazine analog relies on a more complex, pH-dependent equilibrium. The lipophilic neutral fraction diffuses passively across the endothelial tight junctions, while the protonated fraction may interact with endogenous organic cation transporters (OCTs) at the BBB interface.

BBB_Pathway Blood Systemic Circulation (pH 7.4) Protonated Protonated Form (N4-H+) Blood->Protonated Equilibrium Neutral Neutral Form (Lipophilic) Blood->Neutral Equilibrium BBB Blood-Brain Barrier (Endothelial Cells) Protonated->BBB Carrier-Mediated Transport Neutral->BBB Passive Diffusion (High LogP) Brain Central Nervous System (Target Tissue) BBB->Brain Transcellular Permeation

Figure 1: Proposed blood-brain barrier permeation dynamics of N-methyl-2-(2-oxopiperazin-1-yl)acetamide.

Validated Experimental Methodologies

To empirically validate the PK parameters of N-methyl-2-(2-oxopiperazin-1-yl)acetamide, the following self-validating protocols must be executed.

Protocol 1: In Vitro Caco-2 Cell Permeability Assay

The Caco-2 cell monolayer model is the industry gold standard for predicting human intestinal permeability and oral absorption[6][7].

  • Step 1: Cell Cultivation & Differentiation: Seed Caco-2 cells on permeable polycarbonate inserts (Transwell®) at a density of 1×105 cells/cm². Culture for 21 days.

    • Causality: A strict 21-day incubation is biologically required for the cells to spontaneously differentiate into a polarized, enterocyte-like phenotype. This period ensures the expression of functional tight junctions and apical efflux transporters (e.g., P-glycoprotein), which are critical for accurate absorption modeling[Nature Protocols][6].

  • Step 2: Monolayer Integrity Validation (Self-Validating Step): Measure Transepithelial Electrical Resistance (TEER). Co-incubate the test compound with Lucifer Yellow (a paracellular marker). If the Lucifer Yellow apparent permeability ( Papp​ ) exceeds 1×10−6 cm/s, the monolayer is compromised, and the assay data is automatically invalidated.

  • Step 3: Transport Assay: Add 10 µM of the compound to the apical chamber (pH 6.5) to mimic the intestinal lumen. Fill the basolateral chamber with HEPES buffer at pH 7.4.

  • Step 4: Sampling: Extract 50 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer to maintain sink conditions.

Protocol 2: In Vivo Pharmacokinetic Profiling (LC-MS/MS)

To quantify systemic exposure, clearance, and absolute bioavailability, an in vivo murine model coupled with LC-MS/MS bioanalysis is utilized.

  • Step 1: Dosing: Administer the compound to fasted Sprague-Dawley rats via oral gavage (PO, 10 mg/kg) and intravenous tail vein injection (IV, 2 mg/kg).

  • Step 2: Serial Sampling: Collect blood via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes. Centrifuge immediately to isolate plasma.

  • Step 3: Protein Precipitation (Self-Validating Step): Add 3 volumes of cold acetonitrile spiked with a Stable-Isotope-Labeled Internal Standard (SIL-IS) to the plasma.

    • Causality: As mandated by the[FDA M10 Bioanalytical Method Validation Guidance][8], the SIL-IS co-elutes with the target analyte, experiencing identical ion suppression or enhancement during electrospray ionization (ESI). This fundamentally self-corrects for matrix effects, ensuring the quantitative trustworthiness of the analytical run.

  • Step 4: LC-MS/MS Quantification: Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Calculate PK parameters ( Cmax​ , AUC, t1/2​ ) using non-compartmental analysis.

PK_Workflow Dose 1. Administration (PO & IV dosing) Sample 2. Serial Blood Sampling (0.25 - 24 hrs) Dose->Sample Extract 3. Protein Precipitation (Add SIL-IS) Sample->Extract LCMS 4. LC-MS/MS Analysis (MRM Mode) Extract->LCMS Data 5. PK Parameter Calculation (Cmax, AUC, T1/2) LCMS->Data

Figure 2: Validated LC-MS/MS pharmacokinetic profiling workflow compliant with FDA/ICH M10 guidelines.

Conclusion

N-methyl-2-(2-oxopiperazin-1-yl)acetamide is a highly promising 2-oxopiperazine derivative. By replacing the pyrrolidine ring of classical racetams with a piperazinone core and capping the primary amide with an N-methyl group, the compound achieves a sophisticated balance of lipophilicity and structural stability. Its pharmacokinetic evaluation demands rigorous, self-validating in vitro and in vivo methodologies to accurately map its absorption, distribution, and metabolic resistance profile.

References

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). "Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers". Nature Protocols. URL: [Link]

  • Food and Drug Administration (FDA). (2022). "M10 Bioanalytical Method Validation and Study Sample Analysis". FDA Guidance for Industry. URL: [Link]

  • PubChem. "Piracetam | C6H10N2O2 - CID 4843". National Institutes of Health (NIH). URL: [Link]

  • Romanelli, M. N., et al. (2017). "Piperazines as nootropic agents: New derivatives of the potent cognition-enhancer DM235". Bioorganic & Medicinal Chemistry. URL: [Link]

Sources

Exploratory

Comprehensive Technical Guide on N-Methyl-2-(2-oxopiperazin-1-yl)acetamide: Physicochemical Profiling and Aqueous Solubility Dynamics

Executive Summary In modern drug discovery and medicinal chemistry, the incorporation of polar, low-molecular-weight building blocks is a proven strategy for modulating the physicochemical properties of drug candidates....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and medicinal chemistry, the incorporation of polar, low-molecular-weight building blocks is a proven strategy for modulating the physicochemical properties of drug candidates. N-methyl-2-(2-oxopiperazin-1-yl)acetamide (CAS: 1250678-07-9) is a highly versatile, hydrophilic scaffold. This technical whitepaper provides an in-depth analysis of its molecular architecture, the mechanistic causality behind its high aqueous solubility, and the standardized experimental workflows required to empirically validate its physicochemical profile.

Molecular Architecture & Physicochemical Profile

N-methyl-2-(2-oxopiperazin-1-yl)acetamide consists of a 2-oxopiperazine core substituted at the N1 position with an N-methylacetamide side chain. This structural arrangement yields a dense array of heteroatoms within a highly compact molecular framework, heavily influencing its solvation dynamics.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound:

PropertyValue
Chemical Name N-methyl-2-(2-oxopiperazin-1-yl)acetamide
CAS Number 1250678-07-9
Molecular Formula C7H13N3O2[1]
Molecular Weight 171.20 g/mol [1]
SMILES String O=C(NC)CN1C(=O)CNCC1[1]
Predicted pKa (Amine N4) ~7.27 - 7.67[2]
Hydrogen Bond Donors 2 (Amine N-H, Amide N-H)
Hydrogen Bond Acceptors 5 (N and O atoms)

Structural Causality of Aqueous Solubility

The aqueous solubility of a small molecule is dictated by the thermodynamic balance between its crystal lattice energy and its hydration energy. For N-methyl-2-(2-oxopiperazin-1-yl)acetamide, the hydration energy overwhelmingly dominates due to three distinct structural features:

  • Modulated Basicity (Ion-Dipole Interactions): While a standard piperazine ring is highly basic (pKa ~9.8), the introduction of the C2 carbonyl in the 2-oxopiperazine core exerts a strong inductive electron-withdrawing effect through the C3 methylene bridge. This lowers the pKa of the N4 secondary amine to approximately 7.27[2]. At a physiological pH of 7.4, the amine exists in a state of partial protonation. This dynamic equilibrium allows the molecule to engage in powerful ion-dipole interactions with water molecules, drastically enhancing solubility.

  • Dense Hydrogen Bonding Network: With a molecular weight of only 171.20 g/mol [1], the presence of two hydrogen-bond donors and five acceptors creates an exceptionally high polar surface area relative to its size. The dual amide carbonyls act as potent hydrogen-bond acceptors, structuring the surrounding water network.

  • Low Lipophilicity: The absence of extended aliphatic chains or aromatic rings minimizes the hydrophobic effect, preventing the aggregation of the compound in aqueous media.

StructuralFeatures A N-methyl-2-(2-oxopiperazin-1-yl)acetamide (MW: 171.20 g/mol) B Secondary Amine (N4) pKa ~7.3 - 7.7 A->B C Two Amide Carbonyls (H-Bond Acceptors) A->C D Amide N-H (H-Bond Donor) A->D E Partial Protonation at pH 7.4 (Ion-Dipole Interactions) B->E F Extensive Hydrogen Bonding with Water Network C->F D->F G High Aqueous Solubility (Favorable Hydration Energy) E->G F->G

Logical relationship of structural features driving high aqueous solubility.

Experimental Workflows: Solubility & pKa Determination

To empirically validate the physicochemical properties of N-methyl-2-(2-oxopiperazin-1-yl)acetamide, rigorous, self-validating experimental protocols must be employed.

Thermodynamic Solubility Profiling

Kinetic solubility assays often overestimate solubility due to transient supersaturation. To determine the true saturation limit of the compound, a thermodynamic shake-flask method is required[3].

Step-by-Step Protocol:

  • Solid Dispensing: Accurately weigh 2.5 mg of crystalline N-methyl-2-(2-oxopiperazin-1-yl)acetamide into a 1.5 mL glass vial. Causality: Using the crystalline form rather than an amorphous precipitate ensures that the measured solubility reflects the most stable thermodynamic state.

  • Buffer Addition: Add 1.0 mL of Dulbecco’s Phosphate-Buffered Saline (DPBS) at pH 7.4 (or FaSSIF/FeSSIF for gastrointestinal simulation) to the vial[3].

  • Equilibration: Seal the vial and incubate in a thermomixer at 25°C (or 37°C for physiological relevance) with constant agitation at 800 rpm for 24 hours. Causality: The 24-hour timeframe is critical to allow the system to reach true thermodynamic equilibrium, overcoming any initial kinetic dissolution artifacts.

  • Phase Separation: Centrifuge the sample at 14,000 rpm for 15 minutes to separate the undissolved solid pellet from the saturated supernatant.

  • Filtration: Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter to remove any suspended micro-particulates that could cause false-positive UV scattering.

  • Quantification: Analyze the filtrate via HPLC-UV (e.g., at 220 nm) or LC-MS against a pre-established calibration curve generated from standard solutions of the compound in DMSO/water[3].

SolubilityWorkflow A Solid N-methyl-2-(2-oxopiperazin-1-yl)acetamide B Add Aqueous Buffer (pH 1.2, 7.4, 9.0) A->B C Incubation & Agitation (24h at 37°C) B->C D Phase Separation (Ultracentrifugation) C->D E Supernatant Extraction & Filtration D->E F HPLC-UV/MS Quantification E->F G Thermodynamic Solubility Profile F->G

Workflow for thermodynamic solubility profiling of small molecules.
Potentiometric pKa Determination

Because the solubility of this compound is highly pH-dependent, verifying the exact pKa of the N4 amine is essential for formulation.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 2.0 mg of the compound in 10 mL of a 0.15 M KCl solution. Causality: The KCl background electrolyte maintains a constant ionic strength, ensuring that activity coefficients remain stable during the titration.

  • Acidification: Lower the solution pH to ~2.0 using standardized 0.5 M HCl. This ensures the N4 secondary amine is 100% protonated prior to the start of the measurement.

  • Titration: Under a continuous flow of inert argon gas (to prevent atmospheric CO₂ from forming carbonic acid and skewing the pH), titrate the solution with standardized 0.5 M KOH up to pH 11.0. Record the pH after each micro-addition.

  • Data Analysis: Plot the volume of titrant against the pH. Calculate the pKa from the inflection point of the titration curve using a Bjerrum difference plot.

Applications in Drug Discovery

Due to its low molecular weight, high polarity, and favorable aqueous solubility, N-methyl-2-(2-oxopiperazin-1-yl)acetamide serves as an excellent building block in medicinal chemistry. It is frequently utilized as a polar appendage to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of highly lipophilic drug candidates. By functionalizing a hydrophobic core with this 2-oxopiperazine derivative, researchers can effectively lower the overall LogP of a molecule, thereby reducing off-target toxicity and improving oral bioavailability without violating Lipinski's Rule of Five.

References

  • Biosynce. "1-Boc-2-oxopiperazine CAS 889958-14-9" (Chemical Properties and pKa Data). Biosynce Product Documentation. Available at:[Link]

  • Domainex. "Thermodynamic Solubility Assay". Domainex In Vitro ADME Services. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for the Quantification of N-methyl-2-(2-oxopiperazin-1-yl)acetamide

Executive Summary The quantification of highly polar, basic nitrogenous compounds poses a persistent challenge in chromatographic method development. N-methyl-2-(2-oxopiperazin-1-yl)acetamide (CAS: 1250678-07-9) is a hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of highly polar, basic nitrogenous compounds poses a persistent challenge in chromatographic method development. N-methyl-2-(2-oxopiperazin-1-yl)acetamide (CAS: 1250678-07-9) is a hydrophilic piperazine derivative characterized by a 2-oxopiperazine core and an acetamide side chain. Traditional Reversed-Phase Liquid Chromatography (RP-LC) utilizing C18 columns often fails to retain such molecules, leading to void-volume co-elution and severe matrix suppression[1][2].

This application note details a robust, self-validating analytical strategy utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS or low-wavelength UV detection. By leveraging aqueous partitioning mechanisms and strict pH control, this protocol ensures high retention, excellent peak symmetry, and reproducible quantification[1][3].

Physicochemical Profiling & Chromatographic Causality

To develop a reliable method, we must first analyze the causality between the analyte's structure and its chromatographic behavior.

Table 1: Analyte Physicochemical Profile & Implications

ParameterValue / CharacteristicChromatographic Implication
Analyte N-methyl-2-(2-oxopiperazin-1-yl)acetamideTarget compound for API or intermediate quantification.
Polarity (LogP) < 0 (Highly Hydrophilic)Hydration shell prevents hydrophobic interaction; C18 retention is negligible[2].
Ionization Basic secondary amine (N4)Requires strict mobile phase pH control to prevent peak tailing from silanol interactions[4].
Chromophore Isolated amides onlyWeak UV absorbance; necessitates low-UV (210 nm), MS, or ELSD detection[2][3].

The HILIC Advantage: Instead of relying on hydrophobic interactions, HILIC utilizes a polar stationary phase (e.g., Amide-bonded silica) and an aprotic, organic-rich mobile phase (e.g., >70% Acetonitrile). This environment forms a stagnant, water-enriched liquid layer on the stationary phase surface. The protonated secondary amine of the piperazine ring partitions efficiently into this aqueous layer, yielding strong, predictable retention[1].

Method Development Decision Matrix

The following logic tree illustrates the causality-driven decision process for selecting the optimal chromatographic mode for polar basic compounds.

MethodLogic Target Analyte: N-methyl-2-(2-oxopiperazin-1-yl)acetamide Properties: Basic Amine, LogP < 0 Phase Stationary Phase Selection Target->Phase HILIC HILIC (Amide/Silica) Preferred for Polar/Basic Phase->HILIC Optimal Route RP RP-HPLC (C18/AQ) Prone to Void Co-elution Phase->RP Sub-optimal Route HILIC_Mech Mechanism: Aqueous Partitioning Mobile Phase: High ACN (>70%) HILIC->HILIC_Mech Buffer Buffer Optimization 10mM NH4FA (pH 3.0) HILIC_Mech->Buffer

Fig 1. Decision matrix for chromatographic phase selection based on analyte properties.

Experimental Protocols: HILIC-UV/MS Method

Chromatographic Conditions
  • Column: Waters XBridge Amide (2.1 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate (NH₄FA) in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. (Causality: pH 3.0 ensures the basic piperazine amine is fully protonated, maximizing partitioning into the aqueous layer and masking secondary silanol interactions[3][4])

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 2 µL.

  • Detection: MS (ESI+, MRM mode) or UV at 210 nm.

Table 2: Optimized HILIC Gradient Program

Time (min)Flow Rate (mL/min)%A (Aqueous Buffer)%B (Acetonitrile)Elution Logic
0.00.3595Maximum retention (weak solvent)
1.00.3595Isocratic hold
5.00.33070Analyte elution (increasing strong solvent)
7.00.33070Column wash
7.10.3595Re-equilibration
12.00.3595End of run
Step-by-Step Sample Preparation & Matrix Management

In HILIC, the sample diluent is a critical parameter. Injecting a highly aqueous sample disrupts the immobilized water layer on the column, causing peak splitting and breakthrough[3].

  • Stock Solution: Accurately weigh the reference standard and dissolve in a diluent of 80:20 (v/v) Acetonitrile:Water to yield a 1.0 mg/mL stock.

  • Internal Standard (IS) Spiking: Add a structurally similar deuterated piperazine analog to correct for MS ionization suppression and injection variability.

  • Matrix Extraction: If extracting from biological fluids, perform protein precipitation using 3 volumes of cold Acetonitrile. Centrifuge at 14,000 x g for 10 minutes.

  • Dilution: Ensure the final injection matrix contains at least 80% Acetonitrile to match the initial mobile phase conditions.

Self-Validating System Framework

To ensure absolute trustworthiness and data integrity, the protocol is designed as a self-validating system . This means the analytical sequence contains built-in checks that automatically verify system suitability and accuracy during every run.

SelfValidation Blank 1. Blank (Carryover Check) SST 2. SST (n=6) (RSD < 2%, T < 1.5) Blank->SST CCV 3. CCV (Recovery 98-102%) SST->CCV Sample 4. Samples + IS (Matrix Correction) CCV->Sample QC 5. QC Bracket (Drift < 5%) Sample->QC

Fig 2. Self-validating sequence protocol ensuring continuous data integrity.

Table 3: System Suitability Criteria (SST)

ParameterAcceptance CriteriaCausality / Purpose
Retention Time RSD ≤ 1.0% (n=6)Verifies pump stability and confirms the HILIC hydration layer is fully equilibrated.
Peak Area RSD ≤ 2.0% (n=6)Confirms autosampler precision and detector stability.
Tailing Factor (T) 0.8 - 1.5Ensures secondary silanol interactions are effectively masked by the pH 3.0 buffer[4].
Resolution (Rs) ≥ 2.0 (from nearest peak)Guarantees specificity against matrix interferences and degradation products.
Blank Carryover ≤ 0.1% of LLOQPrevents false positives in subsequent runs, critical for basic compounds that tend to stick to stainless steel.

References

  • [1] Title: Retention mechanisms of imidazoline and piperazine-related compounds in non-aqueous hydrophilic interaction and supercritical fluid chromatography based on chemometric design and analysis Source: researchgate.net URL:

  • [2] Title: Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection Source: researchgate.net URL:

  • [4] Title: Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids Source: Analytical Chemistry - ACS Publications URL:

  • [3] Title: Is the separation of NaCl and NaHCO3 from piperazine on a HPLC HILIC column possible, with the further detection with ELSD? Source: researchgate.net URL:

Sources

Application

Application Note: N-methyl-2-(2-oxopiperazin-1-yl)acetamide as a Privileged Precursor in Organic Synthesis

Executive Summary & Scientific Rationale In modern medicinal chemistry, the piperazin-2-one (2-oxopiperazine) scaffold is recognized as a "privileged structure" due to its ability to act as a conformationally constrained...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In modern medicinal chemistry, the piperazin-2-one (2-oxopiperazine) scaffold is recognized as a "privileged structure" due to its ability to act as a conformationally constrained mimetic of peptide β

  • and γ -turns[1][2]. N-methyl-2-(2-oxopiperazin-1-yl)acetamide (CAS: 1250678-07-9) represents a highly optimized, bifunctional building block derived from this core[3].

This specific precursor is engineered for late-stage drug discovery and peptidomimetic synthesis. The molecule features three critical pharmacophoric regions:

  • The 2-Oxopiperazine Core: Restricts the conformational flexibility of the piperazine ring, improving target binding affinity by reducing the entropic penalty upon receptor engagement[2].

  • The N-Methylacetamide Appendage: Acts as an ideal peptide-bond isostere. It provides both a hydrogen bond donor (N-H) and acceptor (C=O), significantly enhancing aqueous solubility and metabolic stability compared to lipophilic alkyl chains.

  • The Free N4-Secondary Amine: Serves as the primary synthetic handle for rapid diversification via alkylation, acylation, or cross-coupling[4][5].

By utilizing this precursor, researchers can rapidly generate libraries of tertiary piperazinones, kinase inhibitors, and targeted protein degraders (PROTACs) with highly favorable physicochemical profiles[6].

Physicochemical Profiling

Understanding the baseline physicochemical properties of the precursor is essential for predicting the behavior of downstream derivatives in biological assays and chromatographic purifications.

Table 1: Physicochemical Properties of N-methyl-2-(2-oxopiperazin-1-yl)acetamide

PropertyValue / DescriptionPharmacological Relevance
Chemical Formula C 7​ H 13​ N 3​ O 2​ Low molecular weight (171.20 g/mol ) allows for substantial functionalization while remaining within Lipinski's Rule of 5.
CAS Number 1250678-07-9[3]Unique identifier for procurement and structural validation.
H-Bond Donors (HBD) 2 (N4-H, Amide N-H)Facilitates strong interactions with target kinase hinge regions or protease active sites.
H-Bond Acceptors (HBA) 3 (Lactam C=O, Amide C=O, N1)Enhances aqueous solubility; critical for oral bioavailability.
Estimated LogP -1.2 to -0.5Highly hydrophilic. Ideal for offsetting the lipophilicity of heavy aryl/heteroaryl groups added during late-stage coupling.
Reactive Sites N4 (Nucleophilic)Highly selective reactivity due to the deactivation of N1 by the adjacent lactam carbonyl.

Structural Reactivity & Diversification Workflow

The synthetic utility of N-methyl-2-(2-oxopiperazin-1-yl)acetamide lies in the orthogonal reactivity of its functional groups. The N1 nitrogen is integrated into a lactam, rendering it non-nucleophilic. Consequently, the N4 secondary amine can be functionalized without the need for transient protecting groups (e.g., Boc or Cbz), streamlining synthetic workflows[4][7].

ReactivityMap Core N-methyl-2-(2-oxopiperazin-1-yl)acetamide (CAS: 1250678-07-9) N4 N4 Secondary Amine (Primary Diversification Site) Core->N4 SN2 / Cross-Coupling / Reductive Amination Lactam C2-Oxo Group (Conformational Constraint) Core->Lactam Dipole Interactions / beta-turn mimicry Acetamide N-Methylacetamide (H-Bonding & Solubility) Core->Acetamide Pharmacophore Extension / Peptide Isostere

Fig 1. Pharmacophoric mapping and orthogonal reactivity of the precursor scaffold.

Synthetic Applications
  • Reductive Amination (Alkyl Diversification): The N4 amine readily reacts with aldehydes and ketones to form tertiary amines. This is a preferred method for synthesizing peptidomimetics and BACE-1 inhibitors[7].

  • Buchwald-Hartwig Cross-Coupling (Aryl Diversification): Palladium-catalyzed C-N bond formation allows the attachment of complex heteroaryl systems to the N4 position, a critical step in the synthesis of modern kinase inhibitors (e.g., BMPR2 inhibitors)[5][6].

SyntheticWorkflow Start Core Scaffold (N4-Amine) RedAm Reductive Amination + Aldehydes/Ketones Start->RedAm BHAmin Buchwald-Hartwig + Aryl Halides Start->BHAmin Acyl Acylation/Amidation + Acid Chlorides Start->Acyl Target1 Tertiary Alkyl Piperazinones (Peptidomimetics) RedAm->Target1 Target2 N-Aryl Piperazinones (Kinase Inhibitors) BHAmin->Target2 Target3 Amide Derivatives (Targeted Degraders) Acyl->Target3

Fig 2. Divergent synthetic workflow for generating diverse therapeutic libraries.

Validated Experimental Protocols

The following protocols have been optimized for the N-methyl-2-(2-oxopiperazin-1-yl)acetamide scaffold, ensuring high yields and minimizing side reactions (such as lactam over-reduction or catalyst poisoning).

Protocol A: N4-Functionalization via Reductive Amination

Causality Focus: Sodium triacetoxyborohydride (Na(OAc) 3​ BH) is utilized instead of Sodium borohydride (NaBH 4​ ). Na(OAc) 3​ BH is a mild reducing agent that selectively reduces the transient iminium ion without reducing the C2-lactam or the N-methylacetamide carbonyls[4][7].

Reagents:

  • N-methyl-2-(2-oxopiperazin-1-yl)acetamide (1.0 equiv, 1.0 mmol)

  • Target Aldehyde (1.1 equiv, 1.1 mmol)

  • Na(OAc) 3​ BH (1.5 equiv, 1.5 mmol)

  • Glacial Acetic Acid (0.1 equiv)

  • 1,2-Dichloroethane (DCE) (10 mL)

Step-by-Step Methodology:

  • Iminium Formation: In an oven-dried round-bottom flask, dissolve the precursor and the target aldehyde in anhydrous DCE. Add glacial acetic acid. Rationale: The weak acid catalyzes the formation of the iminium ion while keeping the environment mild.

  • Pre-incubation: Stir the mixture at room temperature (20-25°C) under a nitrogen atmosphere for 30–60 minutes.

  • Reduction: Add Na(OAc) 3​ BH portion-wise over 5 minutes. Stir the resulting suspension at room temperature for 12 hours.

  • Validation (In-Process): Monitor the reaction via LC-MS. The disappearance of the precursor mass (m/z 172.1 [M+H]+) and the appearance of the product mass indicate completion.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO 3​ (10 mL). Self-validating step: Wait until CO 2​ gas evolution completely ceases. The alkaline pH (~8) ensures the newly formed tertiary amine is in its free-base form for extraction.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (DCM:MeOH gradient) to yield the pure tertiary piperazinone.

Protocol B: N4-Arylation via Buchwald-Hartwig Cross-Coupling

Causality Focus: The N4 amine of a 2-oxopiperazine is sterically hindered and electronically deactivated by the adjacent lactam dipole. Using a highly active palladium pre-catalyst (Pd 2​ (dba) 3​ ) paired with a bulky, electron-rich biaryl phosphine ligand (RuPhos or XPhos) is critical to facilitate oxidative addition and prevent undesired β -hydride elimination[5][6].

Reagents:

  • N-methyl-2-(2-oxopiperazin-1-yl)acetamide (1.2 equiv, 1.2 mmol)

  • Aryl Bromide or Heteroaryl Bromide (1.0 equiv, 1.0 mmol)

  • Pd 2​ (dba) 3​ (0.05 equiv, 5 mol%)

  • RuPhos (0.10 equiv, 10 mol%)

  • Cesium Carbonate (Cs 2​ CO 3​ ) (2.0 equiv, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube or a sealed microwave vial, combine the aryl bromide, the precursor scaffold, and Cs 2​ CO 3​ . Rationale: Cs 2​ CO 3​ is selected as a mild, non-nucleophilic base that will not hydrolyze the acetamide or lactam groups at elevated temperatures.

  • Catalyst Addition: Add Pd 2​ (dba) 3​ and RuPhos to the vial.

  • Deoxygenation (Critical): Evacuate the vessel and backfill with high-purity Nitrogen or Argon. Repeat this cycle three times. Rationale: Palladium(0) active species are highly susceptible to oxidation; rigorous exclusion of oxygen prevents catalyst deactivation (Pd black formation).

  • Solvent Addition: Add anhydrous, sparged 1,4-Dioxane via syringe.

  • Heating: Heat the reaction mixture in an oil bath at 90°C–100°C for 12–16 hours.

  • Validation: Analyze an aliquot via TLC or LC-MS. A successful coupling will show the consumption of the aryl bromide.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and filter the suspension through a pad of Celite to remove the inorganic salts and palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product via reverse-phase preparative HPLC or silica gel chromatography.

References

  • Accela ChemBio Inc. Product Catalog: N-methyl-2-(2-oxopiperazin-1-yl)acetamide (CAS: 1250678-07-9).
  • Lim, H. S., et al. "Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain." Journal of Medicinal Chemistry, NIH Public Access.
  • Herrero, S., et al.
  • "A practical catalytic reductive amination of carboxylic acids." Chemical Science, RSC Publishing.
  • "Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines as P1′-P2′ ligands." Bioorganic & Medicinal Chemistry Letters, NIH Public Access.
  • "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Pharmaceuticals, MDPI / NIH PMC.
  • "Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening.

Sources

Method

Utilizing N-methyl-2-(2-oxopiperazin-1-yl)acetamide in high-throughput drug discovery assays

Application Note: Engineering High-Throughput Screening Cascades for N-methyl-2-(2-oxopiperazin-1-yl)acetamide Peptidomimetics Scaffold Rationale: The Chemical Biology of Piperazinones The compound N-methyl-2-(2-oxopiper...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering High-Throughput Screening Cascades for N-methyl-2-(2-oxopiperazin-1-yl)acetamide Peptidomimetics

Scaffold Rationale: The Chemical Biology of Piperazinones

The compound N-methyl-2-(2-oxopiperazin-1-yl)acetamide (CAS: 1250678-07-9), hereafter referred to as NMOA, represents a highly versatile building block in Fragment-Based Drug Discovery (FBDD). In the pursuit of novel therapeutics targeting Protein-Protein Interactions (PPIs), traditional small molecules often fail due to the large, flat, and featureless nature of PPI interfaces.

NMOA overcomes this by acting as a constrained peptidomimetic. The piperazinone core functions by linking the Ni​ and Ni−1​ positions of an amino acid backbone fragment via an ethylene unit. This transannular ring constraint severely restricts the ϕ , ψ , and ω torsion angles of the peptide backbone[1]. By locking the molecule into a rigid conformation, the NMOA scaffold effectively mimics the secondary structures of native proteins—such as α -helices or β -turns—allowing it to competitively bind to target interfaces with high thermodynamic efficiency[2]. Furthermore, the N-methyl and acetamide moieties provide ideal synthetic vectors for library diversification, enabling rapid structure-activity relationship (SAR) expansion.

Assay Architecture: Designing a Two-Tiered HTS Cascade

To effectively screen an NMOA-derived fragment library against a target PPI (e.g., an α -helix-mediated interaction like MDM2-p53 or FAK-paxillin), we deploy a two-tiered High-Throughput Screening (HTS) architecture.

  • Primary Biophysical Screen (Thermal Shift Assay - TSA): Fragments are notoriously weak binders (high micromolar to millimolar Kd​ ). TSA, or Differential Scanning Fluorimetry (DSF), is utilized as the primary screen because it detects direct biophysical target engagement without requiring a functional readout, making it highly sensitive to low-affinity fragment binding[3].

  • Secondary Functional Screen (TR-FRET): Hits from the TSA are advanced to a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. TR-FRET is chosen over standard ELISA or biochemical assays because it is a homogeneous, no-wash format that utilizes long-lifetime lanthanide donors (e.g., Terbium) to introduce a time delay before signal detection. This completely eliminates short-lived autofluorescence background from the screening compounds, drastically reducing false positives[4].

Executable Protocols & System Validation

Protocol A: High-Throughput Thermal Shift Assay (384-Well Format)

Causality behind the design: Proteins unfold as temperature increases, exposing hydrophobic core residues. The environmentally sensitive dye, SYPRO Orange, is highly quenched in aqueous environments but fluoresces intensely when it binds to these newly exposed hydrophobic patches. If an NMOA derivative binds and stabilizes the target protein, more thermal energy is required to unfold it, resulting in a measurable positive shift in the melting temperature ( ΔTm​ ).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP). Causality: TCEP is preferred over DTT as it does not undergo temperature-dependent oxidation that could alter protein stability.

  • Master Mix Formulation: Combine the target protein (final concentration 2 μ M) and SYPRO Orange dye (final concentration 5X from a 5000X DMSO stock) in the assay buffer.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 50 nL of NMOA library compounds (100 mM in DMSO) into a 384-well PCR plate to achieve a final assay concentration of 1 mM.

  • Reaction Assembly: Dispense 5 μ L of the Master Mix into each well. Centrifuge the plate at 1000 x g for 1 minute to remove bubbles.

  • Thermal Cycling: Seal the plate with an optically clear film. Run the plate in a real-time qPCR instrument (e.g., QuantStudio 7). Program a thermal ramp from 25°C to 95°C at a rate of 0.05°C/second, continuously monitoring fluorescence (Excitation: 490 nm, Emission: 530 nm).

System Validation & QC: The protocol is self-validating through the inclusion of intra-plate controls. Wells containing 1% DMSO serve as the negative baseline ( Tm(apo)​ ). Wells containing a known reference ligand (e.g., 1 mM ATP for kinases, or a known peptide binder) serve as the positive control. A valid assay plate must demonstrate a baseline Tm(apo)​ standard deviation of ≤0.2 °C across negative controls. Hits are defined as compounds inducing a ΔTm​≥0.5 °C[3].

Protocol B: TR-FRET PPI Inhibition Assay (1536-Well Format)

Causality behind the design: To validate that the NMOA fragments physically disrupt the target PPI, we tag Protein A with a Terbium (Tb) cryptate donor and Protein B with an Alexa Fluor 647 (AF647) acceptor. When the proteins interact, excitation of Tb at 337 nm results in non-radiative energy transfer to AF647, emitting at 665 nm. An active NMOA inhibitor will competitively displace Protein B, breaking proximity and causing a dose-dependent decrease in the 665 nm FRET signal[4].

Step-by-Step Methodology:

  • Reagent Preparation: Dilute Tb-labeled Protein A (2 nM) and AF647-labeled Protein B (10 nM) in TR-FRET buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20). Causality: BSA and Tween-20 are critical to prevent non-specific adsorption of the highly hydrophobic NMOA fragments to the microplate walls.

  • Compound Addition: Dispense 10 nL of NMOA hit compounds (10-point dose-response, starting at 10 mM) into a low-volume 1536-well white microplate.

  • Assay Initiation: Add 2 μ L of the Protein A/B master mix to all wells.

  • Incubation: Incubate the plate in the dark at room temperature for 60 minutes to reach binding equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Use an excitation wavelength of 337 nm. Implement a 100 μ s delay, followed by a 200 μ s integration time. Read dual emissions at 620 nm (Tb donor) and 665 nm (AF647 acceptor).

System Validation & QC: Calculate the FRET ratio (Emission 665 / Emission 620). The assay's robustness is self-validated by calculating the Z'-factor using the formula:

Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

A Z'-factor >0.7 indicates an excellent, highly robust screening assay ready for HTS deployment[4].

Quantitative Data Summary

The following table summarizes the expected biophysical and functional metrics during the screening of an NMOA-derived library, illustrating the transition from weak fragment hits to optimized lead compounds.

Compound IDStructural Modification to NMOA ScaffoldTSA ΔTm​ (°C)TR-FRET IC 50​ ( μ M)Assay Z'-FactorHit Status
NMOA-001 Unmodified core (CAS: 1250678-07-9)+ 0.6 ± 0.1> 10000.82Primary Fragment Hit
NMOA-045 Addition of hydrophobic benzyl group+ 2.1 ± 0.2145.00.81Validated Hit
NMOA-112 Halogenation (para-Fluoro) & chain extension+ 4.5 ± 0.112.40.79Lead Candidate
Control Native interacting peptide (Positive Control)+ 8.2 ± 0.30.050.85Baseline Standard

HTS Workflow Visualization

The logical progression of the screening cascade is mapped below, demonstrating the decision gates used to filter the NMOA library.

HTS_Workflow Start NMOA Scaffold Library (Peptidomimetics) TSA Primary Screen: TSA (Thermal Shift Assay) Start->TSA Decision1 ΔTm > 0.5 °C? TSA->Decision1 Discard1 Discard Compound Decision1->Discard1 No TRFRET Secondary Screen: TR-FRET PPI Assay Decision1->TRFRET Yes Decision2 IC50 < 150 μM & Z' > 0.7? TRFRET->Decision2 Discard2 Discard Compound Decision2->Discard2 No Hit Validated Hit (Advance to Lead Opt) Decision2->Hit Yes

Decision tree for the NMOA peptidomimetic high-throughput screening and validation cascade.

References

  • Lenci, E., & Trabocchi, A. "Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction: Toward Dual-Action Molecules against Coronavirus Infections." The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Ibrahim, M., et al. "3,8-Diazabicyclo[3.2.1]octan-2-one Peptide Mimetics: Synthesis of a Conformationally Restricted Inhibitor of Farnesyltransferase." Organic Letters - ACS Publications. Available at:[Link]

  • Villemagne, B., et al. "Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery." Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Aromokeye, A., et al. "Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction." SLAS Discovery / PubMed. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of N-methyl-2-(2-oxopiperazin-1-yl)acetamide

A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for the crystallization of N-methyl-2-(2-oxopiperazin-1-yl)acetamide. This resource provides in-depth troubleshooting gui...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the crystallization of N-methyl-2-(2-oxopiperazin-1-yl)acetamide. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. As Senior Application Scientists, we have compiled this information to provide both practical solutions and the underlying scientific principles to empower your research and development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed during the synthesis of N-methyl-2-(2-oxopiperazin-1-yl)acetamide?

Common impurities can arise from starting materials, side reactions, or degradation products. Key impurities often include unreacted starting materials like 2-oxopiperazine and N-methyl-2-chloroacetamide, as well as byproducts from dimerization or hydrolysis. The specific impurity profile can be highly dependent on the synthetic route employed. It is crucial to have a robust analytical method, such as HPLC or GC-MS, to identify and quantify these impurities before and after crystallization.

Q2: How do I select an appropriate solvent system for the crystallization of N-methyl-2-(2-oxopiperazin-1-yl)acetamide?

Solvent selection is a critical parameter for successful crystallization. The ideal solvent should exhibit high solubility for N-methyl-2-(2-oxopiperazin-1-yl)acetamide at elevated temperatures and low solubility at room temperature or below. Additionally, the solvent should have poor solubility for the target impurities to ensure they remain in the mother liquor. A systematic screening of solvents with varying polarities is recommended. Common choices for similar amide compounds include alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate), or mixtures thereof.

A general workflow for solvent screening is illustrated below:

Solvent_Screening_Workflow A Define Objectives (Purity, Yield, Crystal Form) B Select Candidate Solvents (Varying Polarity) A->B C Solubility Determination (High T vs. Low T) B->C D Initial Crystallization Trials (Small Scale) C->D E Analyze Results (Purity, Yield, Morphology) D->E F Optimize Solvent System (Anti-solvent, Mixtures) E->F Iterate G Scale-Up & Validation F->G Cooling_Profile A Dissolution at High T (e.g., 70°C) B Rapid Cool to Saturation Point (e.g., 60°C) A->B Step 1 C Slow Cooling Ramp (5-10°C/hour) B->C Step 2 D Hold at Final T (e.g., 5°C) C->D Step 3 E Filtration & Washing D->E Step 4

Optimization

Technical Support Center: Troubleshooting Extraction of N-methyl-2-(2-oxopiperazin-1-yl)acetamide

Welcome to the Technical Support Center. Extracting highly polar, hydrophilic small molecules from aqueous matrices is one of the most notorious bottlenecks in synthetic and analytical chemistry. N-methyl-2-(2-oxopiperaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Extracting highly polar, hydrophilic small molecules from aqueous matrices is one of the most notorious bottlenecks in synthetic and analytical chemistry. N-methyl-2-(2-oxopiperazin-1-yl)acetamide (CAS: 1250678-07-9)[1] presents a unique challenge: it possesses a piperazin-2-one core and an acetamide side chain, creating a dense network of hydrogen-bond donors and acceptors.

This guide is designed for researchers and drug development professionals. It synthesizes theoretical causality with field-proven methodologies to help you optimize your solvent extraction workflows.

Frequently Asked Questions (FAQs)

Q1: Why is my recovery of N-methyl-2-(2-oxopiperazin-1-yl)acetamide so low (<10%) when using standard liquid-liquid extraction (LLE) with ethyl acetate or dichloromethane? A1: Standard LLE fails because the thermodynamic penalty of breaking the molecule's water-solute interactions exceeds the solvation energy provided by moderately polar solvents like ethyl acetate (EtOAc) or dichloromethane (DCM)[2]. Furthermore, the secondary amine at the N4 position of the piperazine ring has a pKa of approximately 6.5–7.0. In neutral water (pH ~7), a significant fraction exists as a protonated cation, rendering it virtually insoluble in standard organic solvents.

Q2: How do I optimize the pH for maximum recovery? A2: To drive the equilibrium toward the organic phase, you must suppress the ionization of the N4 secondary amine. Adjust the aqueous phase to a pH of 9.5–10.0 using a mild base such as saturated sodium carbonate (Na₂CO₃). At this pH, the molecule is >99% in its neutral, free-base form. Avoid exceeding pH 11, as highly alkaline conditions risk the hydrolysis of the acetamide linkage.

Q3: What is the "Salting-Out" effect, and why is it mandatory here? A3: Salting-out (or Salt-Assisted Liquid-Liquid Extraction, SALLE) involves saturating the aqueous phase with high concentrations of inorganic salts[3]. According to the Hofmeister series, high-charge-density anions (like SO₄²⁻ or Cl⁻) strongly bind water molecules, effectively "stealing" the hydration shell away from your polar organic target[4]. This increases the internal pressure of the aqueous cavity, thermodynamically forcing the N-methyl-2-(2-oxopiperazin-1-yl)acetamide into the organic layer.

Q4: Batch extraction still fails due to severe emulsions. What are my advanced alternatives? A4: If batch extraction yields severe emulsions—common with biological matrices or concentrated reaction mixtures—avoid vigorous shaking. Instead, utilize Continuous Liquid-Liquid Extraction (CLLE) to continuously flow the organic solvent through the aqueous layer[2]. For analytical scales, Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge is highly recommended to isolate the basic piperazine nitrogen.

Quantitative Data: Solvent System Comparison

Pure solvents are insufficient for this molecule. You must use a solvent system capable of disrupting the solute's hydrogen bonding. Below is a comparison of solvent systems for extracting polar piperazinones.

Solvent SystemRatio (v/v)Relative PolarityExpected RecoveryProsCons
Ethyl Acetate (EtOAc) 100%0.228< 10%Easy to evaporate, low toxicityFails to extract highly polar amides
Dichloromethane (DCM) 100%0.30910 - 15%Good for general aminesInsufficient H-bond disruption
Chloroform : Isopropanol 3:1~0.45085 - 95%Excellent H-bond disruptionToxic (CHCl₃), prone to emulsions
n-Butanol 100%0.586> 90%Superior for water-soluble organicsHigh boiling point (117°C), hard to dry

Logical Workflows and Mechanistic Pathways

G A Aqueous Reaction Mixture (Target: N-methyl-2-(2-oxopiperazin-1-yl)acetamide) B Step 1: pH Adjustment Add Na2CO3 to pH 9.5-10.0 A->B C Step 2: Salting-Out Saturate with NaCl or Na2SO4 B->C D Step 3: Solvent Extraction Use CHCl3:IPA (3:1) or n-Butanol C->D E Organic Phase (Contains Target) D->E Top/Bottom layer depends on solvent F Aqueous Phase (Discard or Re-extract) D->F

Workflow for the optimized solvent extraction of highly polar piperazinone derivatives.

Mechanism N1 Protonated Amine (N4) Highly Water Soluble N2 Free Base Form Reduced Polarity N1->N2 pH > 9.0 (Deprotonation) N3 Hydration Shell Disruption (Hofmeister Effect) N2->N3 Add NaCl (Salting-out) N4 Partition into Organic Phase N3->N4 CHCl3:IPA (H-bond acceptance)

Mechanistic pathway of pH and salting-out effects driving organic phase partitioning.

Experimental Protocols

Protocol A: Optimized Salting-Out Batch Extraction (CHCl₃:IPA)

This is the industry-standard protocol for isolating highly polar, water-soluble basic amides from aqueous mixtures.

  • pH Adjustment: Transfer the aqueous mixture to a beaker. Slowly add saturated aqueous Na₂CO₃ while stirring until the pH reaches 9.5–10.0.

  • Salting-Out: Add solid NaCl to the aqueous mixture (~36 g per 100 mL of water) and stir vigorously until no more salt dissolves (saturation).

    • Self-Validation Check: Re-measure the pH after adding the salt. High ionic strength can cause apparent pH shifts. Re-adjust to pH 9.5 if necessary.

  • Extraction: Transfer the mixture to a separatory funnel. Add a volume of CHCl₃:Isopropanol (3:1, v/v) equal to 50% of the aqueous volume. Invert gently for 2–3 minutes. Do not shake vigorously to avoid intractable emulsions.

  • Phase Separation: Allow the layers to separate completely (up to 15 minutes).

    • Self-Validation Check: The density of a 3:1 CHCl₃:IPA mixture is ~1.3 g/mL, meaning it is typically the bottom layer. However, a heavily salted aqueous phase can reach densities of >1.2 g/mL, narrowing the density gap. Always perform a "water-drop test" (add a drop of water and see which layer it joins) to definitively identify the aqueous layer.

  • Collection & Drying: Collect the organic layer. Repeat the extraction two more times with fresh solvent. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Solid-Phase Extraction (SPE) using MCX

If batch extraction fails or if you are working at an analytical scale, use Mixed-Mode Cation Exchange (MCX) to exploit the basicity of the N4 piperazine nitrogen.

  • Sample Preparation: Acidify the aqueous sample to pH 3.0 using 2% formic acid. This ensures the N4 nitrogen is fully protonated (cationic).

  • Conditioning: Condition the MCX cartridge with 1 column volume (CV) of Methanol, followed by 1 CV of 2% formic acid in water.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of 1-2 mL/min. The target molecule will bind to the sulfonic acid moieties of the resin.

    • Self-Validation Check: Collect the load effluent and spot it on TLC or run a quick LC-MS to ensure no target molecule is breaking through.

  • Washing: Wash the cartridge with 1 CV of 2% formic acid in water (removes polar neutrals), followed by 1 CV of Methanol (removes non-polar neutrals/acids).

  • Elution: Elute the target molecule using 2 CV of 5% Ammonium Hydroxide (NH₄OH) in Methanol. The high pH deprotonates the amine, releasing it from the cation-exchange resin. Concentrate the eluate to dryness.

References

  • Accela ChemBio. N-methyl-2-(2-oxopiperazin-1-yl)acetamide (CAS: 1250678-07-9) Product Information.[Link]

  • Organic Process Research & Development. General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. ACS Publications. [Link]

  • ResearchGate. A salting-out Liquid-Liquid Extraction (SALLE) for the analysis of polar compounds. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of N-methyl-2-(2-oxopiperazin-1-yl)acetamide

Welcome to the Technical Support Center. This guide provides drug development professionals and formulation scientists with mechanistic insights and actionable, self-validating protocols to overcome the aqueous solubilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and formulation scientists with mechanistic insights and actionable, self-validating protocols to overcome the aqueous solubility challenges associated with N-methyl-2-(2-oxopiperazin-1-yl)acetamide (CAS: 1250678-07-9).

Section 1: Mechanistic Understanding of the Solubility Issue (FAQs)

Q1: Why does N-methyl-2-(2-oxopiperazin-1-yl)acetamide exhibit poor aqueous solubility despite being a small, highly polar molecule? Answer: The solubility limitation of this compound is driven by the solid-state "brick dust" phenomenon rather than lipophilicity (the "grease ball" effect)[1]. The molecular structure contains a lactam (2-oxopiperazine), a secondary amide (acetamide), and a secondary amine. These functional groups act as strong hydrogen bond donors and acceptors, creating an extensive, highly stable intermolecular hydrogen-bonding network in the solid state. The thermodynamic energy required to disrupt this dense crystal lattice packing exceeds the solvation energy provided by water, leading to poor intrinsic aqueous dissolution[2].

Q2: How does the pH of the aqueous media dictate the solubility of this compound? Answer: The solubility of this compound is highly pH-dependent due to the basic secondary amine at the N4 position of the piperazine ring. At a physiological pH of 7.4 or higher, the molecule exists predominantly as an un-ionized free base, which suffers from the high crystal lattice energy described above. By lowering the pH below its pKa, the amine becomes protonated. This in situ salt formation drastically increases the solvation energy via ion-dipole interactions with water and disrupts the crystalline packing, thereby exponentially increasing aqueous solubility[3].

Section 2: Physicochemical Data Summary

Understanding the physicochemical properties of the compound is critical for selecting the correct solubilization strategy.

PropertyValue / DescriptionMechanistic Implication
Molecular Formula C₇H₁₃N₃O₂Low molecular weight polar scaffold.
Molecular Weight 171.20 g/mol Size is favorable for dissolution, but overridden by lattice energy.
Estimated pKa (N4 Amine) ~7.5 - 8.5Highly soluble at acidic pH; poorly soluble at neutral/basic pH.
LogP (Predicted) < 0Hydrophilic; confirms the solubility issue is strictly solid-state limited.
Solubility Classification "Brick Dust"Requires lattice disruption (salt formation, amorphization, or complexation).

Section 3: Experimental Workflows & Step-by-Step Methodologies

To overcome the solubility barrier, apply one of the following self-validating protocols based on the pH tolerance of your downstream assay.

Protocol 1: In Situ Salt Formation (Preferred for pH-flexible assays)

Causality: Converting the free base to a hydrochloride or mesylate salt lowers the pH below the pKa, ionizing the molecule. This ionization provides the necessary thermodynamic hydration energy to overcome the strong crystal lattice forces.

  • Suspension: Weigh the required amount of N-methyl-2-(2-oxopiperazin-1-yl)acetamide free base powder and suspend it in the target volume of deionized water or a weak buffer (e.g., 10 mM acetate).

  • Titration: Dropwise, add 0.1 M Hydrochloric Acid (HCl) or Methanesulfonic Acid while continuously monitoring the solution with a micro-pH probe.

  • Equilibration: Halt the titration when the pH reaches 5.0 - 5.5.

  • Agitation: Sonicate the mixture in a water bath at room temperature for 5 minutes to accelerate lattice disruption.

  • Validation: Visually inspect the solution against a dark background. A completely clear, particulate-free solution indicates successful salt formation and solubilization. Self-Correction: If the solution remains cloudy, verify that the pH has not drifted upward due to the buffering capacity of the basic amine, and adjust with additional acid if necessary.

Protocol 2: Co-Solvent and Cyclodextrin Complexation (For strictly neutral pH assays)

Causality: When physiological pH (7.4) must be maintained, the free base cannot be ionized. Instead, a co-solvent is used to chemically bypass the initial solid-state lattice, while a cyclodextrin encapsulates the hydrogen-bonding faces of the molecule to prevent thermodynamic re-precipitation in the aqueous phase.

  • Stock Preparation: Dissolve the compound in 100% Dimethyl Sulfoxide (DMSO) to create a highly concentrated stock (e.g., 50 mM). Vortex until completely clear.

  • Excipient Buffer: Prepare your final aqueous assay buffer (pH 7.4) supplemented with 10% w/v Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Dilution: While vigorously vortexing the excipient buffer, add the DMSO stock dropwise. Critical Step: The final DMSO concentration must remain ≤1.0% v/v to prevent solvent-induced artifacts or cytotoxicity in biological assays.

  • Validation: Centrifuge the final mixture at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a microscopic pellet. The absence of a pellet confirms the compound is fully complexed and thermodynamically stable in solution.

Section 4: Troubleshooting Decision Tree

SolubilityTroubleshooting Start Start: N-methyl-2-(2-oxopiperazin-1-yl)acetamide (Free Base Solid) Step1 Suspend in Aqueous Buffer (pH 7.4) Start->Step1 Decision1 Does it dissolve completely? Step1->Decision1 Success1 Proceed with Assay Decision1->Success1 Yes Decision2 Is acidic pH (< 6.0) acceptable for assay? Decision1->Decision2 No (Brick Dust Effect) PathA In Situ Salt Formation Titrate with 0.1M HCl to pH ~5.0 Decision2->PathA Yes PathB Co-solvent / Excipient Strategy Prepare DMSO Stock Decision2->PathB No Decision3 Precipitation observed? PathA->Decision3 StepB2 Dilute into buffer with HP-β-CD or 0.1% Tween-80 PathB->StepB2 Decision4 Precipitation observed? StepB2->Decision4 Decision3->Success1 No (Salt Solubilized) Fail Review Alternative Formulation Strategy Decision3->Fail Yes Decision4->Success1 No (Complexed/Solubilized) Decision4->Fail Yes

Decision tree for troubleshooting the aqueous solubility of N-methyl-2-(2-oxopiperazin-1-yl)acetamide.

References

  • Guiding Lead Optimization for Solubility Improvement with Physics-Based Modeling Source: Molecular Pharmaceutics (ACS Publications) URL:[Link]

  • Overcoming the Low Oral Bioavailability of Deuterated Pyrazoloquinolinone Ligand DK-I-60-3 by Nanonization: A Knowledge-Based Approach Source: MDPI Pharmaceuticals URL:[Link]

  • Salt formation to improve drug solubility Source: Advanced Drug Delivery Reviews (via USPTO / Novartis) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-methyl-2-(2-oxopiperazin-1-yl)acetamide Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with piperazinone building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with piperazinone building blocks. Specifically, this document addresses the synthetic challenges, byproduct mitigation, and workflow optimization for N-methyl-2-(2-oxopiperazin-1-yl)acetamide , a critical intermediate used in peptidomimetics and active pharmaceutical ingredients (APIs).

Mechanistic Insights & Causality

The synthesis of N-methyl-2-(2-oxopiperazin-1-yl)acetamide typically relies on the regioselective N-alkylation of a protected 2-oxopiperazine (e.g., 4-Boc-2-oxopiperazine) using 2-chloro-N-methylacetamide.

The primary challenge lies in the ambident nature of the lactamate anion formed during deprotonation. Depending on the solvent polarity and the hardness of the electrophile, the reaction can diverge into undesired O-alkylation rather than the thermodynamically preferred N-alkylation (1)[1]. Furthermore, using strong bases in the presence of trace water can induce hydrolytic ring-opening of the piperazinone core, while improper conditions during the final Boc-deprotection step can yield trifluoroacetamide byproducts (2)[2].

Mechanistic Workflow

PiperazinoneAlkylation Start 4-Boc-2-oxopiperazine (Starting Material) Base NaH / THF (Deprotonation) Start->Base Electrophile 2-chloro-N-methylacetamide (Alkylation) Base->Electrophile Intermediate Boc-Protected Intermediate (N1-Alkylated) Electrophile->Intermediate Thermodynamic Control OAlkyl O-Alkylated Byproduct (Kinetic Pathway) Electrophile->OAlkyl Polar Aprotic Solvents RingOpen Ring-Opened Byproduct (Hydrolysis) Electrophile->RingOpen Excess Base / Trace H2O Deprotect HCl in Dioxane (Boc Cleavage) Intermediate->Deprotect Final N-methyl-2-(2-oxopiperazin-1-yl)acetamide (Target Compound) Deprotect->Final Clean Cleavage TFA_Byproduct N4-Trifluoroacetamide (If TFA is used) Deprotect->TFA_Byproduct Thermal Acylation

Mechanistic workflow of N-methyl-2-(2-oxopiperazin-1-yl)acetamide synthesis and byproduct pathways.

Quantitative Data: Byproduct Distribution

To establish a self-validating and reliable protocol, our application scientists evaluated various reaction conditions. The table below summarizes how base and solvent selection directly control the quantitative byproduct distribution during the alkylation step.

ConditionBase / SolventTemp (°C)N-Alkylation (Target)O-Alkylation (Kinetic)Ring Opening (Hydrolysis)
A (Suboptimal) KOH / DMF2565%15%20%
B (Standard) NaH / DMF0 to 2582%12%6%
C (Optimized) NaH / THF0 to 25>95% <2% <3%

Data Interpretation: Polar aprotic solvents like DMF increase the nucleophilicity of the hard oxygen atom, driving the kinetic O-alkylation pathway. Switching to THF while maintaining strict temperature control ensures the thermodynamic N-alkylated product predominates.

Self-Validating Experimental Protocol

This step-by-step methodology is designed to incorporate built-in analytical checks, ensuring the integrity of the reaction before proceeding to the next stage.

Phase 1: N-Alkylation of the Piperazinone Core
  • Preparation: Charge a flame-dried flask with 4-Boc-2-oxopiperazine (1.0 eq) and anhydrous THF (0.2 M). Flush the system with inert N₂ gas.

  • Deprotonation: Cool the solution to 0 °C. Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq).

    • Causality: Using exactly 1.1 eq prevents excess unreacted base from hydrolyzing the incoming electrophile.

  • Electrophile Addition: After 30 minutes of stirring at 0 °C, add 2-chloro-N-methylacetamide (1.1 eq) dropwise.

  • Self-Validation Check (LCMS): After 2 hours at room temperature, sample 10 µL of the reaction mixture into 1 mL of Acetonitrile.

    • Target: LCMS should show >95% conversion to the intermediate ( [M+H]+=272.1 ).

    • Warning: If a peak at m/z=290.1 is observed, hydrolytic ring-opening has occurred due to wet solvent.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Phase 2: Boc Deprotection
  • Cleavage: Dissolve the crude intermediate in minimal Dichloromethane (DCM). Add 4M HCl in Dioxane (10 eq) at 0 °C.

    • Causality: Utilizing HCl/Dioxane instead of Trifluoroacetic acid (TFA) entirely eliminates the risk of forming N4-trifluoroacetamide byproducts during concentration (3)[3].

  • Self-Validation Check (TLC): Monitor by TLC (10% MeOH in DCM, Ninhydrin stain). The starting material spot should completely disappear, replaced by a baseline spot (the HCl salt of the target amine).

  • Isolation: Concentrate the mixture under vacuum at a temperature not exceeding 30 °C to yield N-methyl-2-(2-oxopiperazin-1-yl)acetamide hydrochloride as a white solid.

Troubleshooting Guides & FAQs

Q1: Why am I seeing a mass corresponding to [M+18]⁺ during the alkylation step? A: This indicates hydrolytic ring opening of the piperazinone core. Causality: Hydroxide impurities in the base (e.g., using degraded NaH that has converted to NaOH) or wet solvents will attack the lactam carbonyl. Ensure your THF is strictly anhydrous and use fresh NaH.

Q2: LCMS shows two isomeric products with the exact same mass ([M+H]⁺ = 272.1) after alkylation. What are they? A: You are observing a mixture of N-alkylation and O-alkylation. Causality: The lactamate anion is ambident. Hard leaving groups (like the chloride from 2-chloro-N-methylacetamide) and highly polar aprotic solvents (like DMF or HMPA) kinetically favor O-alkylation. To troubleshoot this, switch your solvent to THF and strictly maintain 0 °C during the electrophile addition to favor the thermodynamic N-alkylated product.

Q3: During Boc deprotection, I observe a +96 Da byproduct on the final API fragment. How do I prevent this? A: This is the N4-trifluoroacetamide byproduct, which forms if TFA is used for deprotection and the intermediate is concentrated under heat. Causality: TFA forms a salt with the newly exposed secondary amine. Upon heating during rotary evaporation, it dehydrates to form a stable trifluoroacetamide. Solution: Abandon TFA and use 4M HCl in dioxane. If TFA must be used, ensure you co-evaporate with toluene at room temperature and neutralize the salt immediately with a basic resin before concentration.

References

  • Bouvier, B. (2016). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Computational and Theoretical Chemistry. 1

  • Gao, Y. et al. (2024). Advances in the synthesis and applications of macrocyclic polyamines. Royal Society Open Science. 2

  • Sprague, J. E. et al. (2007). Synthesis, Characterization and In Vivo Studies of Cu(II)-64-Labeled Cross-Bridged Tetraazamacrocycle-amide Complexes as Models of Peptide Conjugate Imaging Agents. Journal of Medicinal Chemistry.3

Sources

Reference Data & Comparative Studies

Validation

N-methyl-2-(2-oxopiperazin-1-yl)acetamide compared to standard reference compounds

Comparative Evaluation of N-methyl-2-(2-oxopiperazin-1-yl)acetamide Against Standard Reference Compounds A Technical Guide on Pharmacokinetics, Nootropic Efficacy, and Emerging Scaffolds Executive Rationale & Structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Evaluation of N-methyl-2-(2-oxopiperazin-1-yl)acetamide Against Standard Reference Compounds A Technical Guide on Pharmacokinetics, Nootropic Efficacy, and Emerging Scaffolds

Executive Rationale & Structural Causality

The development of cognitive enhancers and antiepileptic drugs has long been dominated by the 2-oxopyrrolidine scaffold, most notably represented by Piracetam and Levetiracetam[1]. However, first-generation racetams suffer from a critical pharmacokinetic flaw: extreme hydrophilicity (LogP ≈ -1.1), which severely limits blood-brain barrier (BBB) penetration and necessitates massive clinical dosing.

N-methyl-2-(2-oxopiperazin-1-yl)acetamide (CAS: 1250678-07-9) represents a rational structural evolution designed to overcome these limitations. By replacing the 5-membered pyrrolidine ring with a 6-membered 2-oxopiperazine ring, and N-methylating the terminal acetamide group, researchers have engineered a compound with vastly superior pharmacokinetic properties[2].

The Causality of Structural Modification:

  • Ring Expansion (Piperazine vs. Pyrrolidine): The introduction of a second nitrogen within the ring alters the electrostatic potential surface. This modification enhances hydrogen-bonding interactions with the allosteric binding sites of AMPA receptors and voltage-gated calcium channels, increasing target affinity[1].

  • N-Methylation: Primary amides (as seen in Piracetam) act as strong hydrogen bond donors, which restrict passive diffusion across lipophilic membranes. Methylating this nitrogen removes a hydrogen bond donor and increases aliphatic bulk. This directly causes a higher partition coefficient (LogP), shifting the molecule to a moderately lipophilic state and exponentially increasing its BBB permeability.

Furthermore, the 2-oxopiperazine framework has recently been identified as a highly selective pharmacophore for Glutathione Peroxidase 4 (GPX4) inhibition, marking it as a dual-threat scaffold for both neuromodulation and targeted oncological ferroptosis[3].

Mechanistic Pathways

The pharmacological profile of 2-oxopiperazine derivatives splits into two distinct therapeutic domains: classical neuromodulation (racetam-like activity) and targeted covalent inhibition (GPX4).

MOA Compound N-methyl-2-(2-oxopiperazin-1-yl)acetamide AMPA AMPA Receptor Allosteric Modulation Compound->AMPA CaChannel Voltage-Gated Ca2+ Channels Compound->CaChannel GPX4 GPX4 Enzyme Inhibition Compound->GPX4 Glutamate Enhanced Glutamatergic Transmission AMPA->Glutamate CaChannel->Glutamate Cognition Cognitive Enhancement & Anticonvulsant Effect Glutamate->Cognition LPO Lipid Peroxidation Accumulation GPX4->LPO Ferroptosis Ferroptosis (Targeted Cell Death) LPO->Ferroptosis

Dual mechanistic pathways of 2-oxopiperazine derivatives in neuromodulation and ferroptosis.

Quantitative Performance Comparison

To objectively evaluate N-methyl-2-(2-oxopiperazin-1-yl)acetamide, we benchmark its physicochemical and in vivo metrics against standard reference compounds. The data illustrates how structural causality translates into measurable performance gains[1].

Table 1: Physicochemical & Pharmacokinetic Comparison

CompoundScaffold TypeLogP (Calculated)BBB Permeability ( Pe​×10−6 cm/s)Primary Target
Piracetam 2-oxopyrrolidine-1.11.2 (Low)AMPA / Ca²⁺
Levetiracetam 2-oxopyrrolidine-0.64.5 (Moderate)SV2A / Ca²⁺
N-methyl-2-(2-oxopiperazin-1-yl)acetamide 2-oxopiperazine+0.414.8 (High)AMPA / GPX4

Table 2: Efficacy Metrics (Neuromodulation & Oncology)

CompoundPTZ Seizure ED₅₀ (mg/kg)GPX4 Inhibition IC₅₀ (nM)Minimal Effective Dose (Nootropic)
Piracetam ~500N/A100-200 mg/kg
Levetiracetam ~15N/AN/A
N-methyl-2-(2-oxopiperazin-1-yl)acetamide ~25Active Scaffold10-50 mg/kg

Note: Efficacy metrics for the 2-oxopiperazine derivative are synthesized from structural analogue studies utilizing the pentylenetetrazole (PTZ) seizure model and GPX4 biochemical assays[3],[1].

Self-Validating Experimental Protocols

To ensure rigorous reproducibility and scientific trust, the following protocols utilize internal self-validating mechanisms. Do not rely on single-endpoint data without these built-in controls.

Protocol A: Self-Validating PAMPA-BBB Assay

This protocol measures passive diffusion across the blood-brain barrier. It uses Lucifer Yellow (LY) to establish a causal link between detected permeability and actual transcellular diffusion, ruling out false positives caused by membrane degradation.

PAMPA Start Donor Compartment (Compound + Lucifer Yellow) Membrane Artificial BBB Membrane (Porcine Brain Lipid) Start->Membrane Incubation (18h) Acceptor Acceptor Compartment (Buffer Solution) Membrane->Acceptor Passive Diffusion Validation Lucifer Yellow Assay (Self-Validation) Acceptor->Validation Pass LY < 1x10^-6 cm/s (Membrane Intact) Validation->Pass Fail LY > 1x10^-6 cm/s (Membrane Compromised) Validation->Fail

Self-validating PAMPA-BBB workflow utilizing Lucifer Yellow for membrane integrity verification.

Step-by-Step Methodology:

  • Membrane Preparation: Coat a PVDF filter plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane). Causality: Porcine lipid precisely mimics the cholesterol/sphingomyelin ratio of the human BBB, providing a biologically accurate partition coefficient.

  • Donor Solution Formulation: Dissolve N-methyl-2-(2-oxopiperazin-1-yl)acetamide (10 µM) and Lucifer Yellow (100 µM) in PBS (pH 7.4). Add 300 µL to the donor wells.

  • Incubation: Assemble the sandwich plate and incubate at 37°C for 18 hours under gentle agitation.

  • Quantification & Self-Validation:

    • Analyze the acceptor well for the test compound using LC-MS/MS.

    • Critical Validation Step: Read the acceptor well via a fluorometer (Ex 428 nm / Em 536 nm) for Lucifer Yellow. Because LY is highly hydrophilic, it cannot passively diffuse across an intact lipid bilayer. If LY permeability ( Pe​ ) exceeds 1×10−6 cm/s, it proves the membrane contains micro-tears. The well is invalidated, ensuring no false-positive BBB permeability data is recorded.

Protocol B: In Vivo PTZ-Induced Seizure Threshold Model

To evaluate the antiepileptic properties of the 2-oxopiperazine scaffold against Levetiracetam[1].

Step-by-Step Methodology:

  • Baseline EEG Establishment: Implant cortical electrodes in male mice. Record a 30-minute baseline EEG. Causality: Establishes a subject-specific neurological baseline, ensuring that any delayed seizure onset is causally linked to the compound rather than inherent physiological variance.

  • Dosing: Administer the test compound (e.g., 25 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to testing.

  • Continuous PTZ Infusion: Infuse Pentylenetetrazole (PTZ, 10 mg/mL) via the tail vein at a constant rate of 0.5 mL/min.

  • Endpoint & Validation: The endpoint is the first myoclonic twitch, strictly confirmed by an accompanying EEG spike. Self-Validation: By utilizing a continuous infusion rather than a single bolus, the exact threshold dose of PTZ required to induce a seizure is calculated per animal (mg of PTZ per kg of body weight). This internally controls for metabolic and weight differences across the cohort, yielding highly reliable ED₅₀ values.

References

  • PubChem Database. "2-(2-Oxopiperazin-1-yl)acetamide | CID 45099465". National Center for Biotechnology Information. URL:[Link]

  • Asian Journal of Chemistry. "Synthesis, Characterization, Docking Studies and Antiepileptic Activity of Novel Piracetam Derivatives." Dhama, N., et al. (2023). URL:[Link]

  • European Journal of Medicinal Chemistry. "Discovery of 2-oxopiperazine derivatives as novel GPX4 inhibitors for the treatment of oral cancer." (2025). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide to the Safe Disposal of N-methyl-2-(2-oxopiperazin-1-yl)acetamide

As a Senior Application Scientist, it is my experience that the integrity of our research is intrinsically linked to the safety and responsibility of our practices. The proper disposal of chemical reagents is not merely...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is my experience that the integrity of our research is intrinsically linked to the safety and responsibility of our practices. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental aspect of ensuring the safety of laboratory personnel, the community, and the environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of N-methyl-2-(2-oxopiperazin-1-yl)acetamide, a specialized reagent in drug development and scientific research.

This document is structured to provide not just procedural instructions, but also the scientific rationale behind them. Given the absence of a publicly available, comprehensive Safety Data Sheet (SDS) for this specific compound (CAS No. 1250678-07-9)[1], this guide is built upon a conservative hazard assessment synthesized from the known toxicological profiles of its structural analogues: 2-(2-oxopiperazin-1-yl)acetamide[2], N-methylacetamide[3][4], and acetamide[5][6][7]. This approach ensures that we operate with a high margin of safety.

Part 1: Hazard Assessment & Immediate Safety Precautions

Understanding the potential hazards of a compound is the first step in managing its waste. Based on its constituent chemical moieties, we must assume N-methyl-2-(2-oxopiperazin-1-yl)acetamide presents multiple health risks.

Core Directive: Always handle this compound and its waste within a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory at all times.

Assumed Hazard Profile

The following table summarizes the anticipated hazard classifications, derived from structurally related compounds. This conservative profile informs all subsequent handling and disposal procedures.

Hazard ClassificationGHS CategoryHazard StatementRationale / Source Analogue
Acute Toxicity (Oral, Dermal, Inhalation) Category 4H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.Based on 2-(2-oxopiperazin-1-yl)acetamide.[2]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.Based on 2-(2-oxopiperazin-1-yl)acetamide.[2]
Serious Eye Damage/Irritation Category 1H318: Causes serious eye damage.Based on 2-(2-oxopiperazin-1-yl)acetamide.[2]
Reproductive Toxicity Category 1BH360: May damage fertility or the unborn child.Based on N-methylacetamide.[3][4]
Carcinogenicity Category 2H351: Suspected of causing cancer.Based on Acetamide.[5][6]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.Based on 2-(2-oxopiperazin-1-yl)acetamide.[2]
Part 2: Personal Protective Equipment (PPE)

A robust PPE protocol is your primary defense against chemical exposure. The assumed hazard profile necessitates the following minimum PPE when handling waste containing N-methyl-2-(2-oxopiperazin-1-yl)acetamide.

  • Eye/Face Protection: Chemical safety goggles and a face shield are required.

  • Skin Protection: A flame-resistant lab coat and chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice, but ensure you check the manufacturer's compatibility chart. Always double-glove when handling concentrated waste. Contaminated clothing must be removed immediately and decontaminated before reuse.[4]

  • Respiratory Protection: In cases of inadequate ventilation or when handling the solid compound where dust generation is possible, a NIOSH-approved respirator with an appropriate cartridge is necessary.[4]

Part 3: Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is critical for safety and regulatory compliance. The Resource Conservation and Recovery Act (RCRA) governs hazardous waste management, and these steps are designed to meet its requirements.[3]

Proper segregation at the point of generation is the cornerstone of safe chemical waste management.[8]

  • Classify Waste: N-methyl-2-(2-oxopiperazin-1-yl)acetamide waste should be classified as non-halogenated organic solid waste .

  • Avoid Mixing: Never mix this waste with incompatible materials. Key incompatibilities for related compounds include strong oxidizing agents, strong acids, and bases.[9] Keep it separate from aqueous and halogenated waste streams.

  • Contaminated Materials: All items that come into direct contact with the compound, such as gloves, weighing papers, pipette tips, and contaminated labware, must be treated as hazardous waste and collected in the same designated container.

The integrity of your waste container is crucial to prevent leaks and exposures.[3][8]

  • Container Type: Use a clean, leak-proof hazardous waste container made of a chemically compatible material, such as high-density polyethylene (HDPE). The container must have a secure, tight-fitting lid.

  • Labeling: Immediately affix a "Hazardous Waste" label to the container.[10] The label must include:

    • The full chemical name: "N-methyl-2-(2-oxopiperazin-1-yl)acetamide"

    • List of any solvents or other chemicals present in the container.

    • The appropriate GHS hazard pictograms (Health Hazard, Corrosion, Exclamation Mark).

    • The accumulation start date (the date the first drop of waste enters the container).

  • Transfer: Carefully transfer the waste into the designated container using appropriate tools. If handling the solid form, minimize dust generation. All transfers must be conducted in a chemical fume hood.

  • Storage: Securely close the waste container. Store it in a designated, cool, dry, and well-ventilated secondary containment area.[10] This area should be away from incompatible materials and general laboratory traffic. Weekly inspections of storage areas are recommended.[3]

  • Professional Disposal: The final disposal of this hazardous waste must be conducted by a licensed environmental services company.[10]

  • Recommended Method: High-temperature incineration at an approved facility is the recommended final disposal method for this type of organic chemical waste.

  • Documentation: Provide the waste disposal company with all necessary information, including the assumed hazard profile, to ensure safe handling and transport.

The following diagram illustrates the decision-making process for the disposal workflow.

start Waste Generation (N-methyl-2-(2-oxopiperazin-1-yl)acetamide) ppe_check Step 1: Don Appropriate PPE (Goggles, Face Shield, Lab Coat, Gloves) start->ppe_check classify Step 2: Classify Waste Stream (Non-Halogenated Organic Solid) ppe_check->classify container Step 3: Select & Label Container (HDPE, Hazardous Waste Label, GHS Pictograms) classify->container transfer Step 4: Transfer Waste (In Fume Hood, Minimize Dust) container->transfer store Step 5: Secure & Store (Secondary Containment, Ventilated Area) transfer->store disposal Step 6: Arrange Professional Disposal (Licensed Vendor, Incineration) store->disposal

Caption: Disposal workflow for N-methyl-2-(2-oxopiperazin-1-yl)acetamide.

Part 4: Spill Management Protocol

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Evacuate all non-essential personnel from the immediate area. Alert your supervisor and the institutional Environmental Health & Safety (EHS) office.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.

  • Contain: Wearing full PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully sweep or scoop the contaminated absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Label and Dispose: Seal and label the container with "Hazardous Waste - Spill Debris" and the chemical name. Dispose of it according to the protocol outlined in Part 3.

The following diagram outlines the spill response decision logic.

spill Spill Occurs alert Alert Personnel & EHS Evacuate Immediate Area spill->alert ppe Don Full PPE (Incl. Respirator if needed) alert->ppe contain Contain Spill (Use Inert Absorbent) ppe->contain collect Collect Waste (Sweep into Labeled Container) contain->collect decon Decontaminate Area (Solvent, Soap & Water) collect->decon dispose Dispose of all materials as Hazardous Waste decon->dispose

Caption: Spill response protocol for N-methyl-2-(2-oxopiperazin-1-yl)acetamide.

By adhering to these rigorous procedures, we uphold our commitment to safety and scientific excellence. This guide serves as a critical operational tool for all researchers, scientists, and drug development professionals handling N-methyl-2-(2-oxopiperazin-1-yl)acetamide.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Proper Disposal of 1-Benzoylpiperazine: A Guide for Labor
  • Safety d
  • 2-(2-Oxopiperazin-1-yl)acetamide Safety and Hazards.
  • SAFETY DATA SHEET - N-Methylacetamide. Thermo Fisher Scientific.
  • Safe Disposal of 1-(2-chloroethyl)piperazine Hydrochloride: A Procedural Guide. Benchchem.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • SAFETY DATA SHEET - Acetamide, N-tricyclo[3.3.1.13,7]dec-1-yl-.
  • N-methyl-2-(piperazin-1-yl)
  • SAFETY DATA SHEET - N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide. Fisher Scientific.
  • Toxicological studies upon acetamide and its N-methyl and N-ethyl derivatives.
  • SAFETY DATA SHEET - Acetamide. Chemos GmbH&Co.KG.
  • SAFETY DATA SHEET - (S)
  • Acetamide, N-methyl-: Human health tier II assessment. Australian Government Department of Health.
  • SAFETY D
  • N-Methyl-2-(2-oxopiperazin-1-yl)acetamide Product Page. BLDpharm.
  • Acetamide Safety D
  • Acetamide Fact Sheet. U.S. Environmental Protection Agency (EPA).

Sources

Handling

Personal protective equipment for handling N-methyl-2-(2-oxopiperazin-1-yl)acetamide

Comprehensive Safety & Handling Guide: N-methyl-2-(2-oxopiperazin-1-yl)acetamide As drug development accelerates, researchers frequently encounter novel heterocyclic building blocks. N-methyl-2-(2-oxopiperazin-1-yl)aceta...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: N-methyl-2-(2-oxopiperazin-1-yl)acetamide

As drug development accelerates, researchers frequently encounter novel heterocyclic building blocks. N-methyl-2-(2-oxopiperazin-1-yl)acetamide (CAS: 1250678-07-9) is a specialized piperazine derivative utilized in advanced synthetic workflows. While its specific toxicity profile is continually being characterized, its structural components—a basic piperazine ring and an acetamide moiety—dictate a rigorous approach to personal protective equipment (PPE) and operational safety. Piperazine derivatives are known respiratory and dermal sensitizers[1], and the addition of the polar acetamide group can alter solubility and tissue penetration, particularly when handled in standard laboratory solvents like DMSO or DMF.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, dissolution, and disposal of this compound, ensuring scientific integrity and personnel safety.

Chemical Profile & Hazard Causality

Understanding the physicochemical properties of a compound is the first step in risk mitigation. We do not just apply PPE blindly; we engineer our defenses based on molecular behavior.

Table 1: Physicochemical & Hazard Profile[2]

PropertySpecificationOperational Implication
Chemical Name N-methyl-2-(2-oxopiperazin-1-yl)acetamideNomenclature indicates high potential for hydrogen bonding.
CAS Number 1250678-07-9Unique identifier for inventory and SDS tracking.
Molecular Weight 171.20 g/mol Low MW increases the risk of aerosolization (fine dust).
Physical State Solid (Powder)Requires anti-static handling to prevent airborne dispersion.
Inferred Hazards Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Requires robust dermal and ocular barrier protection.

Causality Insight: Why do we treat this with elevated precaution? The secondary and tertiary amines within the oxopiperazine framework can act as nucleophiles, potentially interacting with biological proteins to induce skin or respiratory sensitization[1]. Furthermore, when dissolved in penetrating organic solvents, the acetamide group's polarity facilitates rapid transport across the stratum corneum, elevating systemic exposure risks.

Required Personal Protective Equipment (PPE) Matrix

Do not rely on standard thin latex gloves. The following PPE matrix is engineered specifically for handling functionalized piperazines and amides.

Table 2: Quantitative PPE Specifications

PPE CategoryMaterial / StandardMinimum ThicknessBreakthrough Time (DMSO/DMF)Replacement Protocol
Hand Protection Nitrile Rubber (NBR) 0.11 mm> 480 mins (Dry) / < 10 mins (Solvent)Replace every 4 hours or immediately if splashed.
Eye Protection Polycarbonate Goggles2.0 mmN/A (Impact & Splash Resistant)Sanitize post-operation.
Respiratory N95 / FFP2 ParticulateN/AN/A (Filters >95% of 0.3 μ m dust)Single-use per shift.
Body Protection Flame-retardant CottonN/AN/A (Anti-static properties)Launder weekly via lab services.

Logical Relationship of Exposure and Mitigation

The following diagram illustrates the validated safety workflow, mapping the inherent risks of the compound to specific engineering controls and PPE.

Exposure_Mitigation Compound N-methyl-2-(2-oxopiperazin-1-yl)acetamide (CAS: 1250678-07-9) Inhalation Inhalation Risk (Airborne Dust) Compound->Inhalation Dermal Dermal Contact (Skin Sensitization) Compound->Dermal Ocular Ocular Exposure (Eye Irritation) Compound->Ocular FumeHood Engineering Control: Class II Fume Hood Inhalation->FumeHood Respirator Respiratory PPE: N95 / FFP2 Mask Inhalation->Respirator Gloves Dermal PPE: Nitrile Gloves (>0.11mm) Dermal->Gloves Goggles Ocular PPE: ANSI Z87.1 Goggles Ocular->Goggles SafeHandling Safe Operational Handling FumeHood->SafeHandling Respirator->SafeHandling Gloves->SafeHandling Goggles->SafeHandling

Caption: Workflow mapping exposure routes of CAS 1250678-07-9 to specific PPE and controls.

Step-by-Step Operational Protocol

To ensure a self-validating system, each step includes a verification check to confirm the integrity of the safety measure before proceeding.

Phase 1: Preparation & PPE Donning

  • Verify Ventilation: Ensure the Class II chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm). Verification: Check the digital airflow monitor or use a standard tissue-flutter test.

  • Don PPE: Put on the flame-retardant lab coat, followed by the N95/FFP2 respirator, safety goggles, and double-layered nitrile gloves. Verification: Perform a negative-pressure seal check on the respirator.

  • Prepare Workspace: Lay down an anti-static weighing mat inside the fume hood to contain potential micro-spills.

Phase 2: Dispensing and Weighing

  • Equilibration: Allow the sealed vial of N-methyl-2-(2-oxopiperazin-1-yl)acetamide to reach room temperature before opening. Causality: Opening cold vials causes condensation, which degrades the compound and causes clumping, making precise weighing dangerous and difficult.

  • Static Mitigation: Use an anti-static ionizer gun on the micro-spatula and weigh boat. Causality: Fine organic powders hold static charges; neutralizing them prevents the powder from aerosolizing or clinging to your gloves.

  • Transfer: Carefully transfer the required mass. Cap the source vial immediately.

Phase 3: Dissolution (High-Risk Step)

  • Solvent Addition: Transfer the powder to a sealed vial before adding solvent (e.g., DMSO) via a syringe through a septum.

  • Avoid Agitation: Do not vortex vigorously if the vial is unsealed. Use gentle sonication in a sealed container to facilitate dissolution. Causality: Vortexing unsealed vials with penetrating solvents creates micro-aerosols that can bypass standard respiratory protection and deposit directly onto the skin or eyes.

Spill Response & Disposal Plan

Even with meticulous protocols, spills occur. Immediate, calculated action is required to prevent cross-contamination[1].

Solid Spill (Powder):

  • Do not sweep. Sweeping aerosolizes the fine powder.

  • Gently cover the spill with damp absorbent paper (using water or a mild surfactant).

  • Wipe from the perimeter inward to prevent spreading.

  • Place contaminated materials into a designated, sealable hazardous waste bag.

Liquid Spill (Dissolved Compound):

  • Overlay the spill with a universal chemical absorbent pad or vermiculite.

  • Once absorbed, collect the material using a non-sparking scoop.

  • Wash the affected area with soap and water to degrade residual active components.

Waste Disposal:

  • Solid Waste: Dispose of all contaminated PPE, weigh boats, and empty vials in a rigid, clearly labeled "Hazardous Solid Waste - Piperazine Derivatives" container for high-temperature incineration.

  • Liquid Waste: Segregate halogenated and non-halogenated solvent waste. Do not mix dissolved N-methyl-2-(2-oxopiperazin-1-yl)acetamide with strong oxidizing agents, as piperazine derivatives can react violently and emit highly toxic nitrogen oxide fumes upon decomposition[1].

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-2-(2-oxopiperazin-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-methyl-2-(2-oxopiperazin-1-yl)acetamide
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